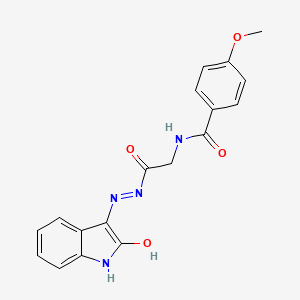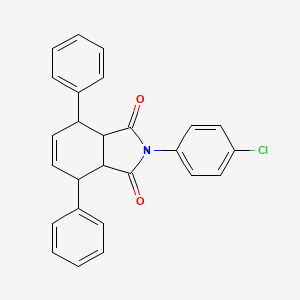
4-(1-ethylbenzimidazol-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole ring fused with an aniline moiety, making it a significant molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE typically involves the reaction of 1-ethyl-1H-benzodiazole with N,N-dimethylaniline under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzodiazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE
- **4-ETHYL-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ANILINE
- **4-AMINO-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PENTAN-2-ONE
Uniqueness
What sets 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N,N-DIMETHYLANILINE apart is its unique combination of the benzodiazole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19N3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H19N3/c1-4-20-16-8-6-5-7-15(16)18-17(20)13-9-11-14(12-10-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
KQERGFGNNIWLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11111929.png)
![17-(2-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111935.png)
![4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol](/img/structure/B11111948.png)
![4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}](/img/structure/B11111950.png)

![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11111968.png)
![N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11111971.png)
-5-methoxy-2,3-dihydro-1H-inden-1-ylidene]amino}oxy)methanone](/img/structure/B11111977.png)
![2-[4-(3,4-Dimethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol](/img/structure/B11111983.png)




